2-(N'-hydroxycarbamimidoyl)-N-[4-(morpholin-4-yl)phenyl]acetamide
描述
2-(N'-Hydroxycarbamimidoyl)-N-[4-(morpholin-4-yl)phenyl]acetamide (CAS: 793727-57-8) is an acetamide derivative featuring a hydroxycarbamimidoyl group (–C(=NH–OH)–NH₂) and a morpholin-4-yl-substituted phenyl ring. Its molecular formula is C₁₃H₁₈N₄O₃, with a molecular weight of 278.3 g/mol . This compound is utilized in pharmaceutical research as a drug impurity reference standard and bioactive intermediate, highlighting its relevance in quality control and medicinal chemistry .
属性
IUPAC Name |
(3Z)-3-amino-3-hydroxyimino-N-(4-morpholin-4-ylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c14-12(16-19)9-13(18)15-10-1-3-11(4-2-10)17-5-7-20-8-6-17/h1-4,19H,5-9H2,(H2,14,16)(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNVHORFJHDILT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2-(N'-hydroxycarbamimidoyl)-N-[4-(morpholin-4-yl)phenyl]acetamide, with the CAS number 793727-57-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its molecular formula is C13H18N4O3, and it has a molecular weight of 278.31 g/mol. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and potential anticancer properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various compounds similar to this compound. The structure-activity relationship (SAR) indicates that modifications in the phenyl ring significantly influence antibacterial efficacy.
Key Findings:
- Compounds with electron-donating or electron-withdrawing groups on the phenyl ring exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.
- The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against various bacterial strains including Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µM) Range |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
Antifungal Activity
The antifungal potential of similar compounds has also been investigated, revealing promising results against various fungal strains.
Key Findings:
- The compound demonstrated antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values indicating moderate effectiveness.
| Fungal Strain | MIC (µM) Range |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
Mechanism Insights:
- Enzyme Inhibition : Compounds targeting thymidylate synthase and histone deacetylases (HDAC) have shown promise in reducing tumor growth.
- Molecular Docking Studies : These studies suggest that modifications to the compound can enhance binding affinity to cancer-related targets .
Case Studies
- Study on Similar Compounds : Research into derivatives of similar structures revealed that introducing hydroxyl groups at specific positions on the phenyl ring improved antibacterial activity significantly .
- SAR Analysis : A comprehensive SAR analysis indicated that specific substitutions could lead to improved bioactivity against target pathogens, suggesting a pathway for further development of derivatives based on this scaffold .
科学研究应用
Medicinal Chemistry Applications
- Anticonvulsant Activity : While direct studies on this compound are lacking, related compounds featuring morpholine rings have shown promise in anticonvulsant activity. For instance, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide have demonstrated efficacy in animal models of epilepsy . Future studies could explore similar mechanisms for 2-(N'-hydroxycarbamimidoyl)-N-[4-(morpholin-4-yl)phenyl]acetamide.
- Drug Design : Given its structural complexity, this compound may serve as a scaffold for developing new drugs targeting specific biological pathways. The ability to modify functional groups could lead to enhanced selectivity and potency against particular targets.
- Polypharmacology : The potential for this compound to interact with multiple biological targets aligns with current trends in drug discovery focusing on polypharmacology, where compounds are designed to affect multiple pathways simultaneously .
Case Studies and Research Directions
While specific case studies on this compound are sparse, the following research directions could be pursued:
- In vitro Studies : Investigating the compound's effects on enzyme kinetics and receptor binding assays to elucidate its mechanism of action.
- Animal Models : Conducting pharmacological evaluations in relevant animal models to assess anticonvulsant or other therapeutic activities.
- Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to optimize efficacy and reduce toxicity.
相似化合物的比较
Structural Analog 1: N-[4-(N'-Hydroxycarbamimidoyl)phenyl]acetamide (CAS: 6577-60-2)
Structural Analog 2: 2-Chloro-N-{4-[(morpholin-4-ylacetyl)amino]phenyl}acetamide (CAS: N/A)
Structural Analog 3: 2-(4-Chlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide (CAS: 327065-74-7)
- Key Differences: Contains a sulfonyl-morpholine group and a chlorophenoxy substituent. Larger molecular size (C₁₈H₁₉N₂O₅SCl; MW: 410.87 g/mol) .
- The chlorophenoxy moiety may confer herbicidal or pesticidal activity, diverging from the target compound’s pharmaceutical applications.
Structural Analog 4: N-[3-(N'-Hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide (CAS: 863669-04-9)
- Key Differences :
- Functional Impact :
- Altered steric and electronic properties may affect binding to biological targets (e.g., enzymes or receptors).
- Regulatory status and safety profiles may differ due to isomer-specific toxicity.
Comparative Analysis Table
Research Findings and Functional Insights
- Hydroxycarbamimidoyl Group: Acts as a hydrogen bond donor/acceptor, enhancing interactions with biological targets like kinases or proteases. This group is absent in simpler analogs like N-(4-hydroxyphenyl)acetamide (paracetamol), which lacks complex pharmacophores .
- Morpholin-4-yl Substituent :
- Synthetic Accessibility :
- The target compound’s synthesis involves coupling hydroxycarbamimidoyl precursors with morpholine-substituted anilines, whereas chloro analogs require halogenation steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
